4-Phenoxy-N-pyridin-3-yl-butyramide
Description
4-Phenoxy-N-pyridin-3-yl-butyramide is a synthetic organic compound featuring a pyridine ring substituted at the 3-position with a butyramide group and a phenoxy moiety at the 4-position (Figure 1).
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-phenoxy-N-pyridin-3-ylbutanamide |
InChI |
InChI=1S/C15H16N2O2/c18-15(17-13-6-4-10-16-12-13)9-5-11-19-14-7-2-1-3-8-14/h1-4,6-8,10,12H,5,9,11H2,(H,17,18) |
InChI Key |
JVNRDRVMFZWCCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-(pyridin-3-yl)butanamide typically involves the reaction of 4-phenoxybutanoic acid with pyridin-3-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired amide product .
Industrial Production Methods
In an industrial setting, the production of 4-phenoxy-N-(pyridin-3-yl)butanamide can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. The purification of the product is achieved through crystallization or chromatography techniques to obtain high-purity material suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-N-(pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
4-phenoxy-N-(pyridin-3-yl)butanamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-phenoxy-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (hereafter termed Compound A), described in , shares a pyridine core but differs in substituents (Table 1). Key structural variations include:
- 4-Phenoxy-N-pyridin-3-yl-butyramide: Contains a phenoxy group (electron-rich aromatic system) and a flexible butyramide chain.
- Compound A: Features chloro and amino substituents on the pyridine ring, alongside substituted phenyl groups.
Table 1: Structural and Physicochemical Comparison
Solvatochromic and Solubility Properties
Pharmacological Potential
Compound A and related analogs in are associated with kinase inhibition and antimicrobial activity. The target compound’s amide group could mimic ATP-binding motifs in kinases, while its phenoxy moiety may enhance membrane permeability. However, the absence of amino or chloro substituents might limit interactions with charged residues in active sites, reducing potency compared to Compound A .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
